3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
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Description
3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one, also known as BMS-806, is a synthetic compound that belongs to the quinazoline family of molecules. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
- Application : Quinazolin-4(3H)-one derivatives have been designed as HDAC6 inhibitors. Compound 5b, with an IC50 value of 150 nM, selectively inhibits HDAC6. It shows promise as an anticancer agent .
- Mechanism : 5c induces cell-cycle arrest in the G2 phase and promotes apoptosis. It also reduces colony-forming capability in cancer cells .
- Potential Therapeutic Use : Targeting HDAC6 may have implications for cancer therapy and neurodegenerative diseases .
- Example : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, derived from quinazolin-4(3H)-one, has applications in drug discovery .
Histone Deacetylase 6 (HDAC6) Inhibition
Antiproliferative Activity
Selective HDAC6 Inhibition
Synthesis of Biologically Active Compounds
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
3-butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-3-9-26-22(28)20-15-18(25-10-12-31-13-11-25)7-8-21(20)24-23(26)32-16-17-5-4-6-19(14-17)27(29)30/h4-8,14-15H,2-3,9-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLPHUSJSYKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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